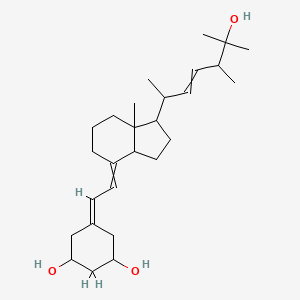
17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paricalcitol is a synthetic vitamin D analog used primarily for the prevention and treatment of secondary hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone, often associated with chronic kidney disease . Marketed under the trade name Zemplar, paricalcitol is an analog of 1,25-dihydroxyergocalciferol, the active form of vitamin D2 .
Méthodes De Préparation
Paricalcitol can be synthesized through various methods, including chemical and microbial transformations. One novel strategy involves a seven-step chemical transformation followed by a one-step microbial transformation using vitamin D2 as the starting material . Another approach involves the Julia olefination and Wittig reaction, which are general methods for such conversions . Industrial production methods typically involve the use of methanesulfonyl chloride and tri-ethylamine in dichloromethane, followed by reduction using lithium aluminum hydride in tetrahydrofuran .
Analyse Des Réactions Chimiques
Paricalcitol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonyl chloride, tri-ethylamine, and lithium aluminum hydride . The major products formed from these reactions are intermediates that lead to the final active compound, paricalcitol .
Applications De Recherche Scientifique
Paricalcitol has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to reduce parathyroid hormone levels in patients with chronic kidney disease . Research has shown that paricalcitol can significantly reduce C-reactive protein levels in chronic kidney disease patients, potentially preventing disease progression . Additionally, paricalcitol has been found to ameliorate acute kidney injury in mice by suppressing oxidative stress and inflammation via the Nrf2/HO-1 signaling pathway . It also improves renal function and reduces inflammatory cell infiltration and mitochondrial damage in renal tissue .
Mécanisme D'action
Paricalcitol exerts its effects by binding to the vitamin D receptor, which results in the selective activation of vitamin D responsive pathways . This binding leads to the regulation of calcium and phosphate homeostasis, reducing parathyroid hormone levels and improving overall kidney function . The molecular targets involved include the vitamin D receptor and pathways related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Paricalcitol is often compared with other vitamin D receptor activators, such as calcitriol and cinacalcet. Studies have shown that paricalcitol is more effective in reducing calcium and phosphorus levels in patients undergoing hemodialysis compared to other vitamin D receptor activators . It is also considered to have a better safety profile and fewer side effects . Similar compounds include calcitriol, doxercalciferol, and alfacalcidol .
Propriétés
IUPAC Name |
5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861314 |
Source


|
| Record name | 17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
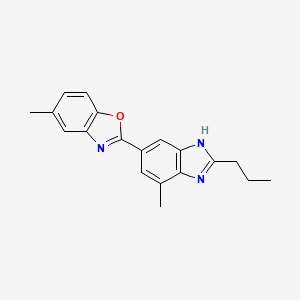
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)
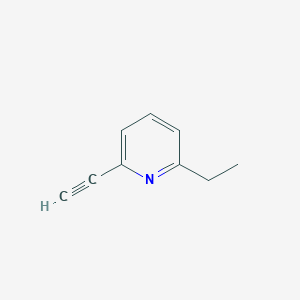
![6-(2-Methoxyphenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516418.png)
![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)
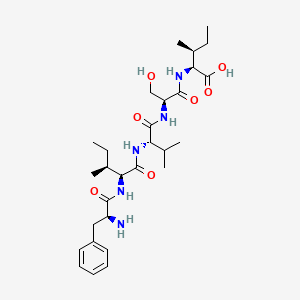
![Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
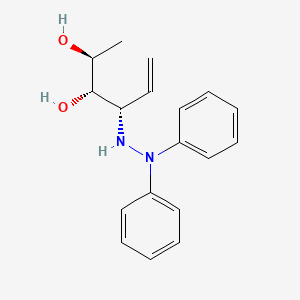
![N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B12516453.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)
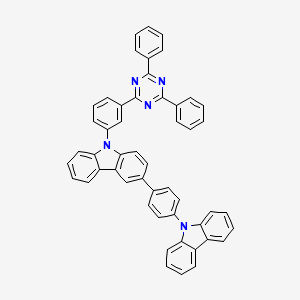
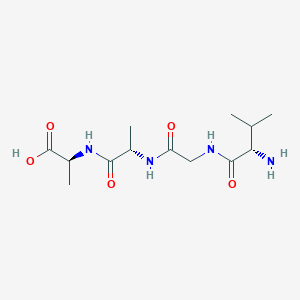
![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)
